molecular formula C56H104N2O18 B1148505 Gangliotriosylceramide CAS No. 35960-33-9

Gangliotriosylceramide

Cat. No.: B1148505
CAS No.: 35960-33-9
M. Wt: 1093(stearoyl)
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gangliotriosylceramide, also known as asialo GM2, is a glycosphingolipid that consists of a ceramide backbone linked to a trisaccharide moiety. This compound is a member of the ganglioside family, which are glycosphingolipids containing one or more sialic acid residues. This compound is unique in that it lacks the sialic acid residue found in other gangliosides. It is found in various tissues and has been identified as a tumor-specific marker in certain types of cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of gangliotriosylceramide involves the preparation of its trisaccharide moiety, which is then linked to a ceramide backbone. One method involves the reaction of 4-O-acetyl-3,6-di-O-benzoyl-2-deoxy-2-phthalimido-D-galactopyranosyl bromide with a benzylated derivative of methyl 4-O-β-D-galactopyranosyl-β-D-glucopyranoside. The substituent at O-6’ is crucial for the outcome of glycosylations at O-4’, with the ether derivative being more reactive .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis, utilizing similar reaction conditions as described above. The process may also involve enzymatic synthesis, where specific enzymes catalyze the formation of the glycosidic bonds. Analytical methods such as high-performance liquid chromatography, electrospray ionization mass spectrometry, and nuclear magnetic resonance spectroscopy are used to characterize the synthesized compound .

Chemical Reactions Analysis

Types of Reactions: Gangliotriosylceramide undergoes various chemical reactions, including glycosylation, acetylation, and benzoylation. These reactions are essential for the synthesis of its trisaccharide moiety and the subsequent attachment to the ceramide backbone.

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acetyl and benzoyl chlorides, phthalimido derivatives, and glycosyl bromides. Reaction conditions often involve the use of solvents such as dichloromethane and catalysts like crown ethers to facilitate the glycosylation process .

Major Products Formed: The major product formed from these reactions is the trisaccharide moiety linked to the ceramide backbone, resulting in the complete this compound molecule. The purity and structure of the final product are confirmed using analytical techniques .

Scientific Research Applications

Gangliotriosylceramide has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying glycosylation reactions and the synthesis of complex carbohydrates. In biology, it serves as a marker for certain cell types and is involved in cell-to-cell communication, cell adhesion, and migration .

In medicine, this compound is studied for its role in cancer, as it has been identified as a tumor-specific marker for certain types of cancer. It is also involved in neuronal development, signal transduction, and synaptic plasticity within the central nervous system . In industry, this compound is used in the development of diagnostic tools and therapeutic agents targeting specific glycosphingolipids .

Mechanism of Action

The mechanism of action of gangliotriosylceramide involves its interaction with specific receptors on the cell surface, leading to the activation of signal transduction pathways. These pathways regulate various cellular processes, including cell growth, differentiation, and apoptosis. The molecular targets of this compound include glycosphingolipid receptors and other cell surface proteins involved in cell signaling .

Comparison with Similar Compounds

Gangliotriosylceramide is similar to other gangliosides, such as GM1 and GM2, which also contain a ceramide backbone linked to a carbohydrate moiety. this compound is unique in that it lacks the sialic acid residue found in other gangliosides. This structural difference affects its biological functions and interactions with other molecules .

List of Similar Compounds:
  • GM1 Ganglioside
  • GM2 Ganglioside
  • Globotriaosylceramide
  • Lactosylceramide

These compounds share similar structural features but differ in their carbohydrate moieties and the presence or absence of sialic acid residues .

Properties

IUPAC Name

N-[(E,2R,3S)-1-[5-[5-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H104N2O18/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-44(64)58-39(40(63)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)37-71-55-50(69)48(67)53(42(35-60)73-55)76-56-51(70)49(68)52(43(36-61)74-56)75-54-45(57-38(3)62)47(66)46(65)41(34-59)72-54/h30,32,39-43,45-56,59-61,63,65-70H,4-29,31,33-37H2,1-3H3,(H,57,62)(H,58,64)/b32-30+/t39-,40+,41?,42?,43?,45?,46?,47?,48?,49?,50?,51?,52?,53?,54?,55?,56?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCMISOLVPZNSV-CANPYCKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@H](COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)O)O)O)O)[C@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H104N2O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35960-33-9
Record name Ganglio-N-triaosylceramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035960339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.